1,3-Dipalmitoyl-2-stearoyl glycerol

描述

属性

IUPAC Name |

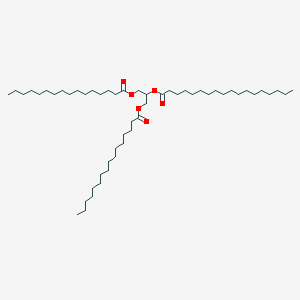

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJMBNGGFSPTQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(16:0/18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Dipalmitoyl-2-stearoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011), a mixed-acid triglyceride of significant interest in various scientific and industrial fields, including drug delivery and materials science.

Core Molecular Structure and Identification

1,3-Dipalmitoyl-2-stearoyl glycerol, also known as PSP (Palmitic-Stearic-Palmitic), is a triacylglycerol molecule. Its structure consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position.[1]

Key Identifiers:

| Identifier | Value |

| Chemical Formula | C₅₃H₁₀₂O₆[1][2] |

| Molecular Weight | 835.4 g/mol [2] |

| CAS Number | 2177-97-1[1][2] |

| Synonyms | 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0)[1][2] |

Physicochemical Properties

The physical and chemical characteristics of 1,3-dipalmitoyl-2-stearoyl glycerol are crucial for its handling, formulation, and application.

Table of Physicochemical Data:

| Property | Value | Source(s) |

| Physical State | Solid at room temperature | [2] |

| Melting Point | ~59.5 °C | [3] |

| Solubility | Soluble in DMF (10 mg/ml) | [1][2] |

| Polymorphism | Exhibits polymorphism, with different crystalline forms (α, β', β) affecting its physical properties. The study of its binary phase behavior with 1,2-dipalmitoyl-3-stearoyl-sn-glycerol reveals complex melting and crystallization patterns. | [4][5][6][7][8][9][10][11][12][13][14] |

| Crystal Structure | The triclinic polymorphs of similar triglycerides have been studied, providing insight into the crystal packing. | [4][6][8] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of 1,3-dipalmitoyl-2-stearoyl glycerol. The following protocols are adapted from established methods for similar mixed-acid triglycerides.

Synthesis: Chemoenzymatic Approach

This method, adapted from the synthesis of other structured triglycerides, offers high regioselectivity.[15]

Experimental Workflow for Synthesis:

Caption: Chemoenzymatic synthesis workflow for 1,3-dipalmitoyl-2-stearoyl glycerol.

Purification: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the purification and analysis of 1,3-dipalmitoyl-2-stearoyl glycerol.[16][17][18][19]

HPLC Parameters (Adapted):

| Parameter | Specification |

| Column | C18 (ODS2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetone (B3395972) in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

| Temperature | 30°C |

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of 1,3-dipalmitoyl-2-stearoyl glycerol. Specific chemical shifts for the glycerol backbone protons and carbons can confirm the regiospecific placement of the fatty acids.[20]

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like ESI or APCI, is used to determine the molecular weight and fatty acid composition. Fragmentation patterns in MS/MS can help elucidate the structure by showing the neutral loss of the constituent fatty acids.[21][22][23][24]

Applications in Drug Development

Triglycerides, including 1,3-dipalmitoyl-2-stearoyl glycerol, are valuable components in drug delivery systems, primarily in the formulation of liposomes and other lipid-based nanoparticles.[25][26][27][28][29]

Liposomal Drug Delivery Workflow:

Caption: General workflow for the preparation of liposomes for drug delivery.

The inclusion of specific triglycerides like 1,3-dipalmitoyl-2-stearoyl glycerol can influence the stability, drug loading capacity, and release characteristics of the liposomal formulation.

Biological Role and Signaling

The direct involvement of 1,3-dipalmitoyl-2-stearoyl glycerol in specific signaling pathways is not yet well-elucidated. However, its levels have been observed to decrease in rats experiencing energy depletion due to reduced food intake, suggesting a role in energy metabolism and storage.[1][2]

Hypothetical Signaling Pathway Involvement:

Further research is required to determine if 1,3-dipalmitoyl-2-stearoyl glycerol or its metabolites directly interact with cellular signaling cascades. A hypothetical pathway could involve its breakdown into diacylglycerol and fatty acids, which are known signaling molecules.

Caption: Hypothetical signaling pathway involving the metabolic products of 1,3-dipalmitoyl-2-stearoyl glycerol.

This guide serves as a foundational resource for professionals working with 1,3-dipalmitoyl-2-stearoyl glycerol. Further investigation into its biological functions and the development of standardized experimental protocols will undoubtedly expand its applications in research and industry.

References

- 1. 1,3-Dipalmitoyl-2-Stearoyl Glycerol | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6 | CID 99647664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Addition of 1,3-Dipalmitoyl-2-palmitoleoyl-sn-glycerol on the Physical Properties of Cocoa Butter and Fat Bloom Stability of Dark Chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The binary phase behavior of 1,3-dicaproyl-2-stearoyl-sn-glycerol and 1,2-dicaproyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol [ouci.dntb.gov.ua]

- 14. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 18. lib3.dss.go.th [lib3.dss.go.th]

- 19. innovhub-ssi.it [innovhub-ssi.it]

- 20. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification, quantification and comparison of major non-polar lipids in normal and dry eye tear lipidomes by electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

Synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triglyceride with significant applications in the pharmaceutical and food industries. The document details both enzymatic and chemical synthesis routes, offering comprehensive experimental protocols for each methodology. Quantitative data from analogous synthetic procedures are summarized in structured tables to facilitate comparison. Additionally, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to be a core resource for researchers and professionals involved in lipid chemistry and drug development.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (SPS) is a symmetric structured triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. Structured lipids, such as SPS, are fats that have been modified from their natural state to alter their fatty acid composition and positional distribution. This targeted modification allows for the creation of lipids with specific physical, chemical, and nutritional properties.

The unique structure of SPS imparts upon it distinct melting characteristics and metabolic behaviors, making it a valuable component in various applications. In the pharmaceutical industry, structured triglycerides are utilized as excipients in drug delivery systems, such as solid lipid nanoparticles and nanostructured lipid carriers, to enhance the bioavailability of poorly water-soluble drugs. In the food industry, SPS and similar structured lipids are used as cocoa butter equivalents in confectionery, as well as in the formulation of infant formulas to mimic the fatty acid profile of human milk.

The synthesis of SPS can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are often favored due to their high specificity, which allows for precise control over the positional distribution of fatty acids, and milder reaction conditions, which minimize the formation of byproducts. Chemical synthesis, while potentially more cost-effective for large-scale production, often requires the use of protecting groups and may lead to a less specific distribution of fatty acids.

This guide will provide a detailed examination of both synthetic approaches, offering comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Enzymatic Synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol

Enzymatic synthesis of SPS typically proceeds via a two-step pathway, which ensures the specific placement of the stearoyl group at the sn-2 position and the palmitoyl (B13399708) groups at the sn-1 and sn-3 positions. This method leverages the regioselectivity of certain lipases.

Two-Step Enzymatic Synthesis Workflow

The two-step enzymatic synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol involves the following key stages:

-

Synthesis of 2-Stearoylglycerol (B51691) (sn-2-MSG): This initial step involves the selective esterification of glycerol with stearic acid at the sn-2 position. This can be achieved through direct enzymatic esterification or through the enzymatic alcoholysis of tristearin.

-

Esterification with Palmitic Acid: The resulting 2-stearoylglycerol is then esterified with palmitic acid or a palmitic acid derivative at the sn-1 and sn-3 positions using a 1,3-specific lipase (B570770).

Experimental Protocol: Two-Step Enzymatic Synthesis

The following protocol is a representative procedure for the synthesis of SPS based on established methods for analogous structured triglycerides.

Step 1: Synthesis of 2-Stearoylglycerol (sn-2-MSG)

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid. The molar ratio of glycerol to stearic acid is a critical parameter and should be optimized.

-

Enzyme Addition: Add a non-specific lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Reaction Conditions: The reaction is carried out under vacuum to remove water produced during the esterification, which drives the reaction towards product formation. The temperature is maintained at a level suitable for the enzyme's activity, typically in the range of 60-70°C. The reaction is monitored over time (e.g., 24-48 hours) until maximum conversion to monoglycerides (B3428702) is achieved.

-

Purification of sn-2-MSG: Upon completion, the enzyme is removed by filtration. The resulting mixture of mono-, di-, and triglycerides is then purified to isolate the 2-stearoylglycerol. This can be achieved by fractional crystallization from an organic solvent such as acetone (B3395972) at low temperatures.

Step 2: Esterification with Palmitic Acid

-

Reaction Setup: The purified 2-stearoylglycerol is dissolved in a suitable solvent (e.g., hexane) in a reactor. Palmitic acid is then added to the mixture. A molar ratio of 2-stearoylglycerol to palmitic acid of 1:2.2 is often used to ensure complete esterification.

-

Enzyme Addition: A sn-1,3-specific lipase, such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM), is added to the reaction mixture. The enzyme loading is typically around 10% (w/w) of the total substrates.

-

Reaction Conditions: The reaction is conducted at a temperature of 50-60°C with constant stirring for 12-24 hours.

-

Purification of SPS: After the reaction, the enzyme is filtered off. The solvent is removed under reduced pressure. The final product, 1,3-dipalmitoyl-2-stearoyl glycerol, can be purified from any remaining free fatty acids and mono- or diglycerides by short-path distillation or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes representative quantitative data from studies on the enzymatic synthesis of structured triglycerides analogous to SPS.

| Parameter | Step 1: 2-Monoacylglycerol Synthesis | Step 2: Structured Triglyceride Synthesis | Reference |

| Enzyme | Candida antarctica lipase B (Novozym 435) | Rhizomucor miehei lipase (Lipozyme RM IM) | [1] |

| Substrates | Glycerol, Fatty Acid | 2-Monoacylglycerol, Fatty Acid | [1] |

| Temperature | 60-70°C | 50-60°C | [2] |

| Reaction Time | 24-48 hours | 12-24 hours | [2] |

| Solvent | Solvent-free | Hexane | [2] |

| Yield | Up to 97% (esterification) | 73% (alcoholysis to form 2-MAG) | [1] |

| Purity | >95% (after crystallization) | >98% (after purification) | [1] |

Chemical Synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol

Chemical synthesis of SPS offers an alternative to enzymatic methods and is often employed for large-scale production. However, to achieve the desired regioselectivity, a multi-step process involving the use of protecting groups is typically required.

Chemical Synthesis Workflow

A common chemical synthesis route for 1,3-dipalmitoyl-2-stearoyl glycerol involves the following steps:

-

Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected, leaving the sn-2 hydroxyl group free for reaction. A common protecting group is the isopropylidene group, forming 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

-

Esterification at sn-2: The free hydroxyl group at the sn-2 position is esterified with stearic acid or its activated form (e.g., stearoyl chloride).

-

Deprotection: The protecting group is removed to liberate the hydroxyl groups at the sn-1 and sn-3 positions.

-

Esterification at sn-1 and sn-3: The hydroxyl groups at the sn-1 and sn-3 positions are then esterified with palmitic acid or its activated form.

Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the chemical synthesis of SPS.

Step 1: Protection of Glycerol

-

Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). The reaction is typically carried out at room temperature.

-

The product is purified by distillation under reduced pressure.

Step 2: Esterification at sn-2

-

The purified solketal (B138546) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine) to act as an acid scavenger.

-

The solution is cooled in an ice bath, and stearoyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed in vacuo to yield the protected 2-stearoyl glycerol.

Step 3: Deprotection

-

The protected 2-stearoyl glycerol is dissolved in a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran).

-

An acidic catalyst (e.g., dilute HCl or an acidic resin) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The acid is neutralized, and the solvent is removed. The crude 2-stearoyl glycerol is purified by column chromatography or crystallization.

Step 4: Esterification at sn-1 and sn-3

-

The purified 2-stearoyl glycerol is dissolved in an aprotic solvent with a base, similar to Step 2.

-

Palmitoyl chloride (at least 2 molar equivalents) is added dropwise at low temperature.

-

The reaction is worked up as in Step 2. The final product, 1,3-dipalmitoyl-2-stearoyl glycerol, is purified by crystallization or column chromatography.

Quantitative Data for Chemical Synthesis

The following table provides representative quantitative data for the chemical synthesis of triglycerides. Yields can vary significantly depending on the specific protecting groups, reagents, and purification methods used.

| Parameter | Value |

| Overall Yield | 70-85% |

| Purity | >99% (after purification) |

| Key Reagents | Glycerol, Acetone, Stearoyl Chloride, Palmitoyl Chloride |

| Protecting Group | Isopropylidene (from acetone) |

| Purification Methods | Distillation, Crystallization, Column Chromatography |

Conclusion

The synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol can be effectively achieved through both enzymatic and chemical methodologies. Enzymatic synthesis offers high regioselectivity and mild reaction conditions, making it an attractive option for producing high-purity SPS, particularly for pharmaceutical applications. The two-step enzymatic process, involving the initial formation of 2-stearoylglycerol followed by esterification with palmitic acid, is a robust strategy to ensure the desired structure.

Chemical synthesis, while requiring the use of protecting groups to achieve regioselectivity, can be a more scalable and cost-effective approach for large-scale production. The choice between these methods will depend on the specific requirements of the application, including purity standards, production scale, and cost considerations.

This technical guide has provided detailed protocols and comparative data to serve as a comprehensive resource for researchers and professionals working with structured lipids. The provided workflows and experimental details offer a solid foundation for the successful synthesis and purification of 1,3-dipalmitoyl-2-stearoyl glycerol.

References

A Technical Guide to the Chemical Properties of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) (PSP) is a triglyceride of significant interest in various scientific fields, particularly in pharmaceutical sciences and material science. Its specific arrangement of fatty acids on the glycerol backbone imparts unique physicochemical properties that are crucial for its application in drug delivery systems, such as liposomes, and as a component in complex lipid-based formulations. This technical guide provides an in-depth overview of the core chemical properties of PSP, detailing experimental protocols for their determination and presenting quantitative data in a structured format. Furthermore, this guide illustrates key experimental workflows using diagrams to facilitate a deeper understanding of its analysis and application.

Physicochemical Properties

The chemical and physical properties of 1,3-dipalmitoyl-2-stearoyl glycerol are fundamental to its functionality. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |

| Synonyms | 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0) | [1][2] |

| CAS Number | 2177-97-1 | [1][2] |

| Molecular Formula | C₅₃H₁₀₂O₆ | [1][2] |

| Molecular Weight | 835.4 g/mol | [1][2] |

| Appearance | White solid | [3] |

Thermal Properties

The thermal behavior of PSP is critical for its application in formulations that may undergo temperature variations during manufacturing, storage, or administration.

| Property | Value | Experimental Conditions | Reference |

| Melting Point | 59.5 °C | Not specified | |

| Melting Behavior | Exhibits polymorphism (α, β', β forms) | Dependent on cooling and heating rates | [4][5] |

Solubility

The solubility of PSP in various solvents is a key parameter for its processing and formulation development.

| Solvent | Solubility | Temperature | Reference |

| Dimethylformamide (DMF) | 10 mg/mL | Not specified | [1][2] |

| Chloroform | Soluble | Not specified | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the characterization of 1,3-dipalmitoyl-2-stearoyl glycerol.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-dipalmitoyl-2-stearoyl glycerol into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 20°C).

-

Ramp the temperature at a controlled heating rate (e.g., 0.1°C/min to 10°C/min) to a temperature above the final melting point (e.g., 80°C).[4]

-

Hold the sample at this temperature for a specified time (e.g., 10 minutes) to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 0.1°C/min to 10°C/min) to the initial temperature to observe crystallization behavior.[4]

-

A second heating scan is often performed using the same conditions to analyze the sample with a consistent thermal history.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.

Determination of Solubility by Gravimetric Method

The gravimetric method provides a straightforward and accurate way to determine the solubility of a solid in a liquid solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-dipalmitoyl-2-stearoyl glycerol to a known volume of the desired solvent in a sealed vial.

-

Ensure there is undissolved solid to confirm saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm) to the syringe and filter the solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator.

-

Weigh the dish containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Analysis of Polymorphism by Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction is a powerful technique to investigate the crystalline structure of materials, including the different polymorphic forms of triglycerides.

Methodology:

-

Sample Preparation:

-

The 1,3-dipalmitoyl-2-stearoyl glycerol sample is typically loaded into a sample holder, which can be a flat plate or a capillary tube.

-

To induce different polymorphic forms, the sample may be subjected to specific thermal treatments (e.g., rapid cooling, slow cooling, or annealing at specific temperatures) prior to analysis.[4][5]

-

-

Instrument Setup:

-

Place the sample in the XRD instrument.

-

Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

-

Data Collection:

-

Scan the sample over a range of 2θ angles to obtain the diffraction pattern. The range will depend on the expected d-spacings for the different polymorphs.

-

-

Data Analysis:

-

Analyze the positions (2θ angles) and intensities of the diffraction peaks.

-

Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Identify the polymorphic form based on the characteristic short d-spacings:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: A strong peak around 4.6 Å along with other weaker peaks.

-

-

Application in Drug Delivery: Liposome Formulation

1,3-Dipalmitoyl-2-stearoyl glycerol is utilized in the formulation of liposomes, which are vesicular structures used as drug delivery vehicles.[3]

Experimental Workflow for Liposome-Based Drug Delivery System Development

The development of a liposomal drug delivery system involves several key stages, from formulation to in vitro and in vivo evaluation.

Protocol for In Vitro Drug Release Assay from Liposomes

An in vitro release assay is crucial to predict the in vivo performance of a liposomal formulation. A common method is the dialysis technique.

Methodology:

-

Preparation of Liposomal Formulation: Prepare drug-loaded liposomes containing 1,3-dipalmitoyl-2-stearoyl glycerol using a suitable method (e.g., thin-film hydration).

-

Dialysis Setup:

-

Place a known amount of the liposomal dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) in a beaker placed in a constant temperature water bath with gentle stirring.

-

-

Sampling:

-

At predetermined time intervals, withdraw aliquots of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

-

Drug Quantification:

-

Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released over time.

-

Plot the cumulative drug release versus time to obtain the release profile.

-

Conclusion

1,3-Dipalmitoyl-2-stearoyl glycerol possesses well-defined chemical properties that are instrumental in its application, particularly in the pharmaceutical industry. Its thermal behavior, solubility, and polymorphic nature are critical parameters that must be carefully characterized to ensure the quality and performance of final products. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to effectively analyze and utilize this versatile triglyceride in their work. A thorough understanding of these properties and methodologies is essential for the rational design and development of advanced lipid-based systems.

References

- 1. 1,3-Dipalmitoyl-2-Stearoyl Glycerol | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 1,3-dipalmitoyl-2-stearoyl glycerol: Unraveling Its Biological Role

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. While the overarching principles of triacylglycerol metabolism are well-established, the specific biological roles and metabolic fates of individual TAG species such as PSP are less understood. This technical guide synthesizes the currently available, though limited, scientific information regarding the biological significance of 1,3-dipalmitoyl-2-stearoyl glycerol, drawing upon general principles of saturated and structured triacylglycerol metabolism to infer its potential functions. This document also outlines relevant experimental approaches for its further investigation and highlights the current gaps in knowledge.

Introduction to 1,3-dipalmitoyl-2-stearoyl glycerol

Triacylglycerols are the primary form of energy storage in eukaryotes and play crucial roles in cellular signaling and membrane biology.[1][2][3] The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence the physical properties and metabolic processing of the TAG molecule.[4] 1,3-dipalmitoyl-2-stearoyl glycerol is a saturated triacylglycerol, meaning all its fatty acid chains lack double bonds. This structure confers a high melting point and a solid state at room temperature.[5]

The primary observation in the scientific literature regarding PSP is that its levels have been noted to decrease in the liver of rats experiencing energy depletion due to reduced food intake.[6][7] The physiological ramification of this specific alteration remains to be fully elucidated.

General Principles of Saturated Triacylglycerol Metabolism

The metabolism of dietary triacylglycerols is initiated in the gastrointestinal tract and involves a series of enzymatic processes. The general pathway for TAG metabolism provides a framework for understanding the likely fate of PSP.

Digestion and Absorption

Dietary TAGs are emulsified by bile salts in the small intestine to increase the surface area for enzymatic action. Pancreatic lipase (B570770), the primary enzyme for TAG digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[8] This process yields two free fatty acids and a 2-monoacylglycerol (2-MAG).

In the case of PSP, this would result in the release of two molecules of palmitic acid and one molecule of 2-stearoyl-glycerol. These products are then absorbed by enterocytes. Inside the enterocytes, the absorbed free fatty acids and 2-monoacylglycerols are re-esterified to form new triacylglycerols. These newly synthesized TAGs are then packaged into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body, such as the liver and adipose tissue, via the lymphatic system and bloodstream.[9]

Transport and Storage

Once in the bloodstream, the triacylglycerols within chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of capillary endothelial cells, primarily in adipose tissue and muscle.[10] This releases free fatty acids and glycerol. The fatty acids can then be taken up by adjacent cells. In adipose tissue, these fatty acids are re-esterified into triacylglycerols for storage within lipid droplets.[11] In muscle cells, they can be used as an immediate energy source through beta-oxidation.

Potential Biological Roles and Effects

Due to the scarcity of direct research on 1,3-dipalmitoyl-2-stearoyl glycerol, its specific biological roles can only be inferred from the functions of saturated fatty acids and structured triacylglycerols in general.

-

Energy Storage: As a triacylglycerol, the primary role of PSP is undoubtedly as a dense form of energy storage.[1] The saturated nature of its constituent fatty acids, palmitic and stearic acid, means they can be efficiently packed, contributing to the formation of solid fat deposits.

-

Structural Component: While not a primary role for TAGs, the fatty acids released from PSP can be incorporated into other lipid species, such as phospholipids, which are essential components of cellular membranes. The high content of saturated fatty acids could influence membrane fluidity and the formation of lipid rafts.

-

Signaling Precursor: Fatty acids are precursors to a variety of signaling molecules. While palmitic and stearic acid are not as commonly associated with signaling cascades as unsaturated fatty acids, they can be modified to form active molecules.

Experimental Protocols for the Study of 1,3-dipalmitoyl-2-stearoyl glycerol

Advancing our understanding of PSP requires dedicated experimental investigation. Below are outlined general methodologies that can be adapted for the specific study of this triacylglycerol.

Quantification of PSP in Biological Samples

Objective: To determine the concentration of 1,3-dipalmitoyl-2-stearoyl glycerol in tissues and biological fluids.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Lipid Extraction: Lipids are extracted from the homogenized tissue or plasma sample using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.

-

Chromatographic Separation: The lipid extract is then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used to separate different triacylglycerol species based on their hydrophobicity, which is determined by the length and degree of saturation of their fatty acid chains.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common method for ionizing TAGs. The mass-to-charge ratio (m/z) of the parent ion of PSP can be used for its identification.

-

Fragmentation Analysis: To confirm the identity and structure, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) of the parent ion will generate characteristic fragment ions corresponding to the loss of each fatty acid chain, allowing for the confirmation of the presence of two palmitic acids and one stearic acid.[12]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, ideally a deuterated version of PSP.

In Vitro Hydrolysis of PSP by Lipases

Objective: To determine the susceptibility of 1,3-dipalmitoyl-2-stearoyl glycerol to hydrolysis by various lipases.

Methodology: pH-Stat Titration Assay

-

Substrate Preparation: A fine emulsion of PSP is prepared using a surfactant such as gum arabic or bile salts to mimic physiological conditions.

-

Reaction Setup: The emulsion is placed in a thermostatically controlled reaction vessel at 37°C. The pH is maintained at a constant optimal value for the lipase being tested (e.g., pH 8.0 for pancreatic lipase) using a pH-stat apparatus that automatically adds a titrant (e.g., NaOH) to neutralize the free fatty acids released during hydrolysis.

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of the lipase solution.

-

Monitoring Hydrolysis: The rate of addition of the titrant is recorded over time. This rate is directly proportional to the rate of fatty acid release and thus reflects the lipase activity.

-

Analysis of Products: At various time points, aliquots of the reaction mixture can be taken and the lipids extracted. The composition of the reaction products (unhydrolyzed PSP, diglycerides, monoglycerides, and free fatty acids) can be analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.[8]

Gaps in Knowledge and Future Directions

The current body of literature on 1,3-dipalmitoyl-2-stearoyl glycerol is sparse, presenting numerous opportunities for future research. Key areas that require investigation include:

-

Quantitative Distribution: There is a critical need for quantitative data on the concentration of PSP in various human and animal tissues, including adipose tissue, liver, muscle, and plasma, under different physiological and pathological conditions.

-

Specific Biological Functions: Research is required to move beyond the general role of TAGs and elucidate any specific functions of PSP. This could involve cell culture studies where cells are treated with PSP to observe effects on gene expression, signaling pathways, and cellular metabolism.

-

Metabolic Fate: Tracer studies using isotopically labeled PSP could be employed in animal models to track its absorption, distribution, and incorporation into different lipid pools, as well as its rate of catabolism.

-

Enzymatic Specificity: A detailed investigation of the specificity of various lipases (e.g., pancreatic lipase, lipoprotein lipase, hormone-sensitive lipase) for PSP is needed to understand its differential metabolism.

-

Clinical Relevance: Studies exploring the association between plasma or tissue levels of PSP and metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease could provide valuable insights into its potential role as a biomarker or therapeutic target.

Conclusion

1,3-dipalmitoyl-2-stearoyl glycerol represents a specific molecular species of triacylglycerol whose biological significance is largely unexplored. Based on its structure, it is expected to serve as a compact energy reserve. Its metabolism is likely to follow the general pathways of dietary saturated fats, involving enzymatic hydrolysis, absorption, and transport. However, the specific nuances of its processing and its potential unique biological roles remain to be determined. The experimental approaches outlined in this guide provide a roadmap for future research that is essential to unravel the detailed biological functions of this and other specific triacylglycerol molecules, which will ultimately contribute to a more comprehensive understanding of lipid metabolism in health and disease.

References

- 1. us.humankinetics.com [us.humankinetics.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. Triacylglycerol Definition, Structure & Function - Lesson | Study.com [study.com]

- 4. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Adipose tissue - Wikipedia [en.wikipedia.org]

- 11. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS) is a specific triacylglycerol (TAG) molecule with growing interest in various scientific fields, including pharmaceuticals and material science, due to its unique physical and chemical properties. This technical guide provides a comprehensive overview of the natural sources of SPS, focusing on its presence in cocoa butter and shea butter. It details experimental protocols for the extraction and quantification of SPS from these sources and presents a putative metabolic pathway for its biosynthesis and degradation based on general triglyceride metabolism.

Natural Sources of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

1,3-dipalmitoyl-2-stearoyl glycerol is a symmetric triacylglycerol, meaning the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone are identical (palmitic acid), while the fatty acid at the sn-2 position is different (stearic acid). The primary natural sources identified for SPS are plant-derived fats, notably cocoa butter and shea butter.

Cocoa Butter (from Theobroma cacao)

Shea Butter (from Vitellaria paradoxa)

Shea butter is another significant natural source of symmetric triglycerides, extracted from the nuts of the African shea tree.[4] Its composition is rich in stearic and oleic acids.[4] The principal triacylglycerols in shea butter are stearic-oleic-stearic (SOS) and stearic-oleic-oleic (SOO).[5] While the presence of SPS in shea butter is plausible given its fatty acid composition, direct quantitative analysis of SPS in shea butter is not extensively documented in the available literature. One study on the triacylglycerol profile of shea butter from Chad identified ten molecular species of TAGs, with the major ones being distearyl-oleoyl-glycerol (SOS) and dioleyl-stearyl-glycerol (SOO).[6]

Table 1: Predominant Triacylglycerol Composition of Cocoa and Shea Butter

| Triacylglycerol | Cocoa Butter (Theobroma cacao) | Shea Butter (Vitellaria paradoxa) |

| POP | ~15%[1] | - |

| POS | ~37-39%[1] | Minor component |

| SOS | ~25%[1] | ~31.2% (mean)[5] |

| SOO | - | ~27.7% (mean)[5] |

| OOO | - | ~10.8% (mean)[5] |

| SPS | Present, but not typically quantified | Likely present, but not typically quantified |

Note: The concentrations are approximate and can vary depending on the origin and processing of the butter.

Experimental Protocols

Lipid Extraction from Natural Sources

The initial step in quantifying SPS is the efficient extraction of total lipids from the raw material. Two common and effective methods are the Soxhlet extraction and the Folch method.

This method is suitable for solid samples like cocoa beans or shea nuts and provides a high extraction yield.

Protocol:

-

Sample Preparation: Grind the cocoa beans or shea nuts into a fine powder to increase the surface area for extraction. Dry the powder in an oven to remove moisture.

-

Extraction:

-

Place a known weight of the dried powder (e.g., 10-20 g) into a cellulose (B213188) thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, such as n-hexane or petroleum ether.[7]

-

Assemble the Soxhlet apparatus with a condenser and heat the solvent.

-

Allow the extraction to proceed for 6-8 hours, during which the solvent will repeatedly siphon through the sample, extracting the lipids.[8]

-

-

Solvent Removal: After extraction, evaporate the solvent from the collected lipid solution using a rotary evaporator to obtain the crude lipid extract.

-

Drying: Dry the lipid extract in a vacuum oven at a low temperature to remove any residual solvent.

The Folch method is a liquid-liquid extraction technique suitable for a variety of biological samples.[9][10][11][12][13]

Protocol:

-

Homogenization: Homogenize a known weight of the sample (e.g., ground cocoa nibs or shea butter) with a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The solvent volume should be approximately 20 times the sample weight.[14]

-

Filtration: Filter the homogenate to separate the liquid extract from the solid residue.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate. Mix thoroughly and allow the phases to separate. This will result in a lower chloroform phase containing the lipids and an upper aqueous methanol phase with non-lipid components.

-

Isolation: Carefully collect the lower chloroform phase.

-

Solvent Removal: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.

Quantification of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

Following lipid extraction, the concentration of SPS can be determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Reversed-phase C18 column

-

Evaporative Light Scattering Detector (ELSD)

Protocol:

-

Sample Preparation: Dissolve a known amount of the lipid extract in a suitable solvent, such as acetone (B3395972) or a mixture of acetonitrile (B52724) and dichloromethane (B109758).[2] Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and dichloromethane is commonly used for the separation of triglycerides.[2]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Detection: The ELSD is used for the detection of the separated triglycerides. The nebulizer and evaporator temperatures should be optimized for the specific mobile phase used.

-

Quantification:

-

Inject a known volume of the sample solution.

-

Identify the SPS peak based on its retention time, which can be confirmed by running a pure SPS standard.

-

Quantify the amount of SPS by comparing the peak area to a calibration curve generated using a series of SPS standards of known concentrations.

-

This method indirectly quantifies SPS by determining the fatty acid composition of the total triglycerides. While it doesn't directly measure intact SPS, it provides valuable information about the relative proportions of palmitic and stearic acids. For direct analysis of intact triglycerides by GC-MS, a high-temperature column and specific conditions are required.[15][16]

Protocol for Fatty Acid Methyl Ester (FAME) Analysis:

-

Saponification: Saponify a known amount of the lipid extract by refluxing with an alcoholic potassium hydroxide (B78521) solution.

-

Esterification: Acidify the mixture and extract the free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) by heating with a reagent such as boron trifluoride in methanol.

-

GC-MS Analysis:

-

Column: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometry: The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times.

-

-

Calculation: From the relative proportions of palmitic and stearic acid methyl esters, the potential abundance of different triglyceride combinations, including SPS, can be inferred.

Signaling and Metabolic Pathways

Specific signaling pathways directly involving 1,3-dipalmitoyl-2-stearoyl glycerol are not well-documented. However, as a triacylglycerol, its metabolism follows the general pathways of triglyceride digestion, absorption, biosynthesis, and degradation.

Digestion and Absorption of Dietary SPS

When consumed, SPS undergoes digestion primarily in the small intestine.

Caption: Digestion and absorption of dietary 1,3-dipalmitoyl-2-stearoyl glycerol.

The process begins with emulsification by bile salts, which breaks down large fat globules into smaller droplets. Pancreatic lipase then hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing the two palmitic acid molecules and leaving a 2-stearoyl-glycerol monoglyceride.[17][18][19][20] These products, along with bile salts, form mixed micelles, which facilitate their absorption into the intestinal cells (enterocytes).[17] Inside the enterocytes, the fatty acids and monoglycerides (B3428702) are re-esterified back into triglycerides, packaged into chylomicrons, and released into the lymphatic system for transport throughout the body.[21][22]

Biosynthesis of SPS (Putative Pathway)

The biosynthesis of triacylglycerols in plants occurs primarily through the Kennedy pathway.[22][23][24] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Caption: Putative biosynthesis of 1,3-dipalmitoyl-2-stearoyl glycerol via the Kennedy pathway.

The synthesis starts with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) with palmitoyl-CoA to form lysophosphatidic acid. Subsequently, lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position with stearoyl-CoA to yield phosphatidic acid. The phosphate (B84403) group is then removed by phosphatidic acid phosphatase (PAP) to form diacylglycerol. Finally, diacylglycerol acyltransferase (DGAT) acylates the sn-3 position with another molecule of palmitoyl-CoA to produce 1,3-dipalmitoyl-2-stearoyl glycerol.[24][25]

Degradation of Stored SPS (Lipolysis)

Stored SPS in adipose tissue serves as an energy reserve. When energy is required, SPS is broken down through lipolysis.

Caption: Stepwise degradation of stored 1,3-dipalmitoyl-2-stearoyl glycerol (Lipolysis).

This process involves the sequential hydrolysis of fatty acids from the glycerol backbone by different lipases. Adipose triglyceride lipase (ATGL) initiates the process by removing a fatty acid from either the sn-1 or sn-3 position. Hormone-sensitive lipase (HSL) then acts on the resulting diacylglycerol. Finally, monoacylglycerol lipase (MGL) hydrolyzes the remaining monoacylglycerol to release the last fatty acid and a glycerol molecule.[9] The released fatty acids and glycerol can then be used for energy production.

Conclusion

1,3-dipalmitoyl-2-stearoyl glycerol is a naturally occurring symmetric triacylglycerol found in plant-based fats, with cocoa butter and shea butter being the most prominent sources. While its exact concentration in these sources is not as well-documented as other major triglycerides, established analytical techniques such as HPLC-ELSD and GC-MS can be employed for its extraction and quantification. The metabolic fate of SPS follows the general pathways of triglyceride digestion, absorption, biosynthesis, and degradation. Further research is warranted to precisely quantify SPS in various natural sources and to elucidate any specific biological roles or signaling pathways it may be involved in, which could open new avenues for its application in the pharmaceutical and food industries.

References

- 1. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation [mdpi.com]

- 2. Cocoa butter - Wikipedia [en.wikipedia.org]

- 3. Cocoa butter symmetrical monounsaturated triacylglycerols: separation by solvent fractionation and application as crystallization modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Triacylglycerol and triterpene ester composition of shea nuts from seven African countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Soxhlet Extraction and Gas Chromatography Mass Spectrometry Analysis of Extracted Oil from Pistacia Atlantica Kurdica Nuts and Optimization of Process Using Factorial Design of Experiments, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. mdpi.com [mdpi.com]

- 9. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 10. Lipid extraction by folch method | PPTX [slideshare.net]

- 11. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.seafdec.org [repository.seafdec.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. soci.org [soci.org]

- 17. Lipase-catalyzed hydrolysis of TG containing acetylenic FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of cocoa butter extracted from hybrid cultivars of Theobroma cacao L [ve.scielo.org]

- 22. Modifications of the metabolic pathways of lipid and triacylglycerol production in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The In Vivo Metabolism of 1,3-Dipalmitoyl-2-Stearoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triacylglycerol (TAG). While direct quantitative pharmacokinetic data for SPS is limited in publicly available literature, this document synthesizes established principles of lipid metabolism and data from analogous structured TAGs to delineate its metabolic pathway. The guide covers the digestion, absorption, chylomicron-mediated transport, and subsequent tissue-level metabolism of SPS. Particular emphasis is placed on the high bioavailability of stearic acid from the sn-2 position. Detailed experimental protocols for investigating the in vivo metabolism of structured TAGs are also provided, alongside illustrative diagrams of metabolic pathways and experimental workflows.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (SPS) is a symmetrical structured triacylglycerol characterized by palmitic acid (16:0) at the sn-1 and sn-3 positions and stearic acid (18:0) at the sn-2 position of the glycerol backbone.[1][2][3] The specific positioning of these fatty acids influences the physicochemical properties and metabolic fate of the molecule. Understanding the in vivo metabolism of SPS is crucial for its potential applications in nutrition, pharmaceuticals, and other biomedical fields. Levels of 1,3-dipalmitoyl-2-stearoyl glycerol have been observed to decrease in rats experiencing energy depletion due to reduced food intake when compared to fed rats.[1][2]

Digestion and Absorption

The metabolism of SPS begins in the gastrointestinal tract, where it undergoes enzymatic digestion prior to absorption.

Enzymatic Digestion

In the lumen of the small intestine, dietary triacylglycerols are primarily hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits high regiospecificity for the sn-1 and sn-3 positions of the glycerol backbone. Consequently, the digestion of SPS yields two molecules of free palmitic acid and one molecule of 2-stearoyl-glycerol (2-SG).

Micellar Solubilization and Absorption

The products of lipolysis, namely free fatty acids and 2-monoacylglycerols, are emulsified by bile salts to form mixed micelles. These micelles facilitate the transport of these lipophilic molecules across the unstirred water layer to the apical membrane of the enterocytes for absorption. The uptake of 2-stearoyl-glycerol and palmitic acid into the enterocytes is believed to be mediated by both passive diffusion and protein-facilitated transport.[4]

Bioavailability of Constituent Fatty Acids

A critical aspect of SPS metabolism is the high bioavailability of stearic acid from the sn-2 position. Studies on triglycerides with stearic acid at different positions have shown that when stearic acid is at the sn-2 position, its absorption is significantly higher (approaching 98-99%) compared to when it is at the sn-1 or sn-3 positions. This is because 2-stearoyl-glycerol is readily absorbed, whereas free stearic acid can form insoluble calcium and magnesium soaps in the intestinal lumen, leading to reduced absorption.

Intracellular Metabolism in Enterocytes

Upon entering the enterocytes, the absorbed 2-stearoyl-glycerol and palmitic acid are re-esterified back into triacylglycerols.

Re-esterification

The primary pathway for TAG synthesis in enterocytes from dietary lipids is the monoacylglycerol pathway. In this pathway, 2-stearoyl-glycerol is acylated with two molecules of fatty acyl-CoA, predominantly palmitoyl-CoA in this case, to reform a triacylglycerol. This process is catalyzed by the enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[5] While some degree of remodeling can occur, a significant portion of the absorbed 2-stearoyl-glycerol is expected to be re-esterified to form TAGs that retain stearic acid at the sn-2 position.

Chylomicron Assembly and Secretion

The newly synthesized TAGs, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily apolipoprotein B-48), are assembled into large lipoprotein particles called chylomicrons.[6] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system, bypassing the portal circulation.

Systemic Transport and Metabolism

Chylomicrons are transported via the lymphatic vessels to the thoracic duct, where they enter the systemic circulation.

Lipoprotein Lipase (LPL) Mediated Hydrolysis

In the capillaries of peripheral tissues, particularly adipose tissue and skeletal muscle, the triacylglycerols within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL).[7] LPL, like pancreatic lipase, primarily acts on the sn-1 and sn-3 positions. This releases free palmitic acid, which can be taken up by the adjacent tissues for energy or storage. The resulting particle, now smaller and relatively enriched in cholesterol esters and 2-stearoyl-glycerol, is termed a chylomicron remnant. Some studies suggest that the fatty acid composition of the triglyceride can influence the rate of LPL-mediated hydrolysis.[8][9]

Hepatic Uptake of Chylomicron Remnants

Chylomicron remnants are rapidly cleared from the circulation by the liver through receptor-mediated endocytosis. In the liver, the remaining lipids, including 2-stearoyl-glycerol, can be hydrolyzed, re-esterified, and either stored as lipid droplets, oxidized for energy, or incorporated into very-low-density lipoproteins (VLDL) for secretion back into the bloodstream.

Quantitative Data

Table 1: Apparent Absorption of Stearic Acid from Different Triacylglycerol Positions in Rats

| Triacylglycerol | Stearic Acid Position | Apparent Absorption (%) | Reference |

|---|---|---|---|

| 2-oleoyl-distearin (SOS) | sn-1 and sn-3 | 37 (with Ca/Mg), 70 (without Ca/Mg) | [10] |

| 1-stearoyl-diolein (SOO) | sn-1 | 55 (with Ca/Mg), 96 (without Ca/Mg) | [10] |

| 2-stearoyl-diolein (OSO) | sn-2 | 98 (with Ca/Mg), 99 (without Ca/Mg) | [10] |

| 2-linoleoyl-1,3-distearoylglycerol (SLS) | sn-1 and sn-3 | 68.3 | [11] |

| 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL) | sn-1(3) | 88.49 |[11] |

Table 2: Postprandial Plasma Triglyceride Response to Stearic Acid-Rich Structured Fat in Humans

| Meal Type | Peak Plasma Triglyceride Increase (mmol/L) | Time to Peak | Reference |

|---|---|---|---|

| Structured Stearic Acid-Rich Triacylglycerol | 0.65 | 3 hours | [12] |

| Cocoa Butter | 1.39 | 3 hours | [12] |

| High-Oleate Sunflower Oil | 1.36 | 3 hours |[12] |

Experimental Protocols

Investigating the in vivo metabolism of structured triglycerides like SPS typically involves the use of stable isotope tracers coupled with advanced analytical techniques.

In Vivo Stable Isotope Tracer Study

Objective: To determine the absorption, plasma kinetics, and tissue distribution of 1,3-dipalmitoyl-2-stearoyl glycerol.

Protocol:

-

Tracer Synthesis: Synthesize SPS with a stable isotope label, for example, by incorporating deuterated stearic acid (d35-stearic acid) at the sn-2 position or 13C-labeled palmitic acid at the sn-1 and sn-3 positions.[13][14]

-

Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats, equipped with gastric and jugular vein catheters for oral administration of the tracer and serial blood sampling.

-

Dosing and Sample Collection:

-

Fast the animals overnight.

-

Administer a single oral gavage of the labeled SPS emulsified in an appropriate vehicle.

-

Collect serial blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes.

-

At the end of the study (e.g., 24 hours), euthanize the animals and collect relevant tissues (liver, adipose tissue, skeletal muscle, heart, small intestine).

-

-

Sample Processing:

-

Separate plasma from blood by centrifugation.

-

Store plasma and tissue samples at -80°C until analysis.

-

Lipid Extraction

Objective: To extract total lipids from plasma and tissue homogenates.

Protocol (Modified Folch Method):

-

Homogenization: Homogenize tissue samples in a suitable buffer.

-

Solvent Addition: To a known amount of plasma or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Extraction: Vortex the mixture vigorously and incubate at room temperature.

-

Phase Separation: Add a saline solution to induce phase separation. Centrifuge to separate the layers.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis.

Analytical Methods

Objective: To identify and quantify the labeled and unlabeled fatty acids and triacylglycerols.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

-

Hydrolysis and Derivatization: Hydrolyze the lipid extract to release free fatty acids. Derivatize the fatty acids to form volatile esters (e.g., fatty acid methyl esters - FAMEs).

-

GC Separation: Separate the FAMEs on a suitable capillary GC column.

-

MS Detection: Detect and quantify the labeled and unlabeled fatty acids using a mass spectrometer.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Triacylglycerol Analysis:

-

LC Separation: Separate the intact triacylglycerol species in the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Utilize a tandem mass spectrometer to identify and quantify the different TAG species, including the labeled SPS and its metabolites.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic pathway of 1,3-dipalmitoyl-2-stearoyl glycerol.

Experimental Workflow

Caption: Experimental workflow for in vivo SPS metabolism study.

Conclusion

The in vivo metabolism of 1,3-dipalmitoyl-2-stearoyl glycerol follows the general pathways of dietary triacylglycerol digestion, absorption, and transport. A key feature of SPS is the expected high bioavailability of its stearic acid component due to its positioning at the sn-2 location of the glycerol backbone. While specific quantitative pharmacokinetic data for SPS is lacking, the provided experimental protocols offer a robust framework for future in vivo studies. Further research is warranted to fully elucidate the metabolic fate and potential physiological effects of this structured triacylglycerol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,3-Dipalmitoyl-2-Stearoyl Glycerol | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basal re-esterification finetunes mitochondrial fatty acid utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assembly and secretion of chylomicrons by differentiated Caco-2 cells. Nascent triglycerides and preformed phospholipids are preferentially used for lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hydrolysis of chylomicron polyenoic fatty acid esters with lipoprotein lipase and hepatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipolysis of polyenoic fatty acid esters of human chylomicrons by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Lymphatic absorption of structured triacylglycerols, 1(3)-stearoyl-2,3 (1)-dilinoleoylglycerol and 2-linoleoyl-1,3-distearoylglycerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structured triglycerides were well tolerated and induced increased whole body fat oxidation compared with long-chain triglycerides in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 14. ckisotopes.com [ckisotopes.com]

A Comprehensive Technical Guide to 1,3-Dipalmitoyl-2-Stearoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2177-97-1

Introduction

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) is a structured triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. As a specific and well-defined lipid molecule, it serves as a valuable tool in lipid research, drug delivery system development, and the study of metabolic and signaling pathways. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, characterization, and its current and potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-dipalmitoyl-2-stearoyl glycerol is crucial for its application in various scientific disciplines. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2177-97-1 | [1][2] |

| Molecular Formula | C₅₃H₁₀₂O₆ | [1][2] |

| Molecular Weight | 835.4 g/mol | [1][2] |

| Physical State | Solid at room temperature | |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][2] |

| Purity | Typically ≥98% | [1][2] |

Synthesis and Characterization

The synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol with high purity and regioselectivity is essential for its use in research and pharmaceutical applications. Enzymatic synthesis using sn-1,3 specific lipases is the preferred method to achieve the desired structure.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a two-step enzymatic synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol.

Step 1: Synthesis of 2-Stearoyl Glycerol (2-SG)

-

Reaction Setup: In a temperature-controlled reactor, dissolve glycerol and a molar excess of a protecting group (e.g., isopropylidene) in a suitable solvent.

-

Esterification: Add stearic acid and an sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM) to the mixture.[3] The reaction is typically carried out under mild conditions (e.g., 40-60°C) with constant stirring.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved.

-

Purification: After the reaction, remove the enzyme by filtration. The protecting group is then removed under acidic conditions. The resulting 2-stearoyl glycerol is purified by column chromatography or crystallization.

Step 2: Esterification with Palmitic Acid

-

Reaction Setup: Dissolve the purified 2-stearoyl glycerol and a molar excess of palmitic acid in a solvent-free system or a minimal amount of a suitable solvent.

-

Esterification: Add an sn-1,3 specific lipase to the mixture. The reaction conditions are similar to the first step.

-

Monitoring and Purification: Monitor the reaction as described above. The final product, 1,3-dipalmitoyl-2-stearoyl glycerol, is purified by crystallization or column chromatography to achieve high purity.

Experimental Protocol: Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isopropanol) and a polar solvent (e.g., acetone (B3395972) or methanol) is commonly employed.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and quantification.[5]

-

Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., chloroform (B151607) or hexane) before injection.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC is used to determine the melting and crystallization behavior of the lipid.[6]

-

Procedure: A small, accurately weighed sample is placed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles).[5][6] The heat flow to or from the sample is measured as a function of temperature.

-

Data Analysis: The resulting thermogram provides information on melting point, enthalpy of fusion, and polymorphic transitions.[6]

Applications in Drug Development

The unique physicochemical properties of 1,3-dipalmitoyl-2-stearoyl glycerol make it a promising excipient in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers that utilize a solid lipid matrix to encapsulate therapeutic agents.[7][8][9][10] The solid nature of the lipid core can protect drugs from degradation and provide controlled release.[9][10] 1,3-Dipalmitoyl-2-stearoyl glycerol, with its high melting point and stable crystalline structure, can serve as a key component of the solid lipid matrix in SLNs.

Below is a diagram illustrating the general workflow for the preparation of drug-loaded SLNs using 1,3-dipalmitoyl-2-stearoyl glycerol.

Role in Biological Signaling Pathways

While direct signaling roles of 1,3-dipalmitoyl-2-stearoyl glycerol are not yet fully elucidated, its metabolism is integrated into the broader context of triacylglycerol synthesis and lipolysis, which generates signaling intermediates.[11][12][13]

The breakdown of TAGs by lipases releases fatty acids and diacylglycerols (DAGs), both of which are known to act as second messengers in various signaling cascades.[11][12] For instance, DAGs are key activators of protein kinase C (PKC) isoforms, which are involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[11] Fatty acids released from TAG stores can also act as signaling molecules, influencing gene expression through transcription factors like peroxisome proliferator-activated receptors (PPARs).[11][14]

The following diagram illustrates the central role of triacylglycerol metabolism in generating signaling molecules.

Conclusion

1,3-Dipalmitoyl-2-stearoyl glycerol is a well-defined structured lipid with significant potential in both fundamental research and pharmaceutical development. Its precise chemical structure allows for the systematic investigation of lipid-protein interactions and the physical properties of lipid-based drug delivery systems. Further research into its specific roles in cellular signaling and its optimization as a pharmaceutical excipient is warranted and holds promise for advancing our understanding of lipid biology and improving drug efficacy and safety.

References

- 1. 1,3-Dipalmitoyl-2-Stearoyl Glycerol | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]

- 9. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]